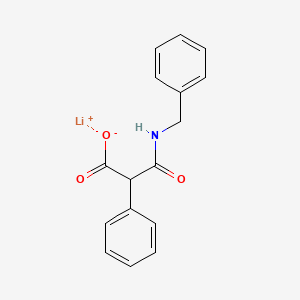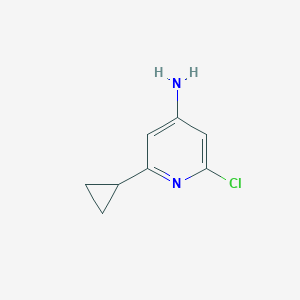
2-Chloro-6-cyclopropylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-cyclopropylpyridin-4-amine is an organic chemical compound that belongs to the family of pyridine derivatives. It has the molecular formula C8H9ClN2 and a molecular weight of 168.62 g/mol . This compound is characterized by the presence of a chlorine atom at the 2-position, a cyclopropyl group at the 6-position, and an amine group at the 4-position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with cyclopropylamine under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-Chloro-6-cyclopropylpyridin-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, amination, and purification through crystallization or distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-cyclopropylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced products.
Applications De Recherche Scientifique
2-Chloro-6-cyclopropylpyridin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-cyclopropylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-aminopyridine: Similar structure but lacks the cyclopropyl group.
6-Cyclopropylpyridin-4-amine: Similar structure but lacks the chlorine atom.
2-Chloro-6-methylpyridin-4-amine: Similar structure but has a methyl group instead of a cyclopropyl group.
Uniqueness
2-Chloro-6-cyclopropylpyridin-4-amine is unique due to the presence of both the chlorine atom and the cyclopropyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H9ClN2 |
|---|---|
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
2-chloro-6-cyclopropylpyridin-4-amine |
InChI |
InChI=1S/C8H9ClN2/c9-8-4-6(10)3-7(11-8)5-1-2-5/h3-5H,1-2H2,(H2,10,11) |
Clé InChI |
LHJVEOKJUHTUEV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC(=CC(=C2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


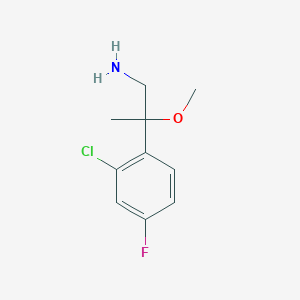
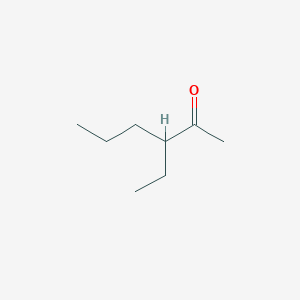
![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B13584171.png)
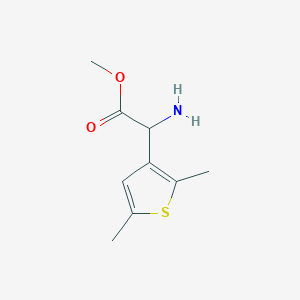
![1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine](/img/structure/B13584185.png)
![N-[2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxyethyl]-3-(3-hydroxypropoxy)propanamide](/img/structure/B13584200.png)

![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate](/img/structure/B13584213.png)

![2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13584220.png)
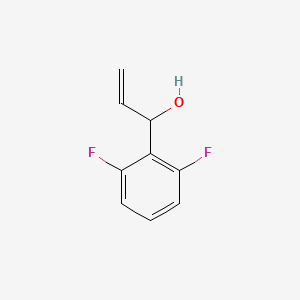
![4-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B13584238.png)
